molecular formula C13H19ClN2O3S2 B5599063 N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5599063
M. Wt: 350.9 g/mol
InChI Key: KFFDMRPLSVFFDP-MWLCHTKSSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, involves complex chemical reactions aimed at creating specific molecular structures with potential inhibitory activities against certain enzymes or for applications in material science. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase in vitro, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Watanabe et al., 1997).

Molecular Structure Analysis

Molecular and supramolecular structures of related sulfonamide derivatives have been reported, showing variations in torsion angles and hydrogen bonding that affect the molecular conformation and intermolecular interactions. For instance, studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have revealed differences in N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and the formation of hydrogen-bonded dimers, layers, and chains, highlighting the impact of molecular structure on the physical properties and potential applications of these compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds often lead to the formation of complex structures with unique properties. For example, the rearrangement of threonine and serine-based N-sulfonamides under certain conditions yields chiral pyrrolidin-3-ones, demonstrating the chemoselectivity and reactivity of these compounds under specific conditions (Králová et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Studies on compounds like N-(3-chlorophenyl)methanesulfonamide have provided insights into the conformation of N—H bonds and the packing of molecules into chains through hydrogen bonding, which influence their physical properties and potential applications (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with other molecules, are critical for their application in various fields. Research on the formation and reaction of N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines has shed light on the oxidation processes and chemical transformations that these compounds undergo, providing valuable information for their use in chemical synthesis and pharmaceutical applications (Hoshino et al., 2001).

properties

IUPAC Name

N-[(3S,4R)-1-(3-chlorothiophene-2-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S2/c1-3-4-9-7-16(8-11(9)15-21(2,18)19)13(17)12-10(14)5-6-20-12/h5-6,9,11,15H,3-4,7-8H2,1-2H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFDMRPLSVFFDP-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

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